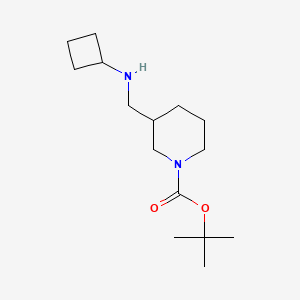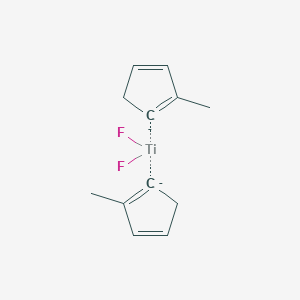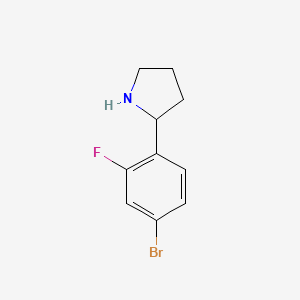
3-(Hydroxyamino)-3-methylbutan-2-one oxime acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxyamino)-3-methylbutan-2-one oxime acetic acid is a complex organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyamino)-3-methylbutan-2-one oxime acetic acid typically involves the reaction of hydroxylamine with a suitable ketone or aldehyde. The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the oxime. For instance, the reaction of a ketone with hydroxylamine hydrochloride in the presence of sodium acetate can yield the desired oxime .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The choice of solvents, temperature, and pressure conditions are optimized to ensure maximum efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hydroxyamino)-3-methylbutan-2-one oxime acetic acid can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime can yield corresponding amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include nitrile oxides, primary and secondary amines, and substituted oxime derivatives .
Applications De Recherche Scientifique
3-(Hydroxyamino)-3-methylbutan-2-one oxime acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Investigated for its potential use in drug development, particularly as an antidote for organophosphate poisoning.
Industry: Utilized in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-(Hydroxyamino)-3-methylbutan-2-one oxime acetic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, the oxime group can reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through nucleophilic attack on the phosphorylated enzyme, leading to the release of the organophosphate and restoration of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pralidoxime: Another oxime used as an antidote for organophosphate poisoning.
Obidoxime: Similar in structure and function to pralidoxime.
Methoxime: Used in similar applications but with different pharmacokinetic properties.
Uniqueness
Its ability to form stable oxime derivatives and participate in diverse chemical reactions makes it a valuable compound in both research and industrial contexts .
Propriétés
Formule moléculaire |
C7H16N2O4 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
acetic acid;(NE)-N-[3-(hydroxyamino)-3-methylbutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C5H12N2O2.C2H4O2/c1-4(6-8)5(2,3)7-9;1-2(3)4/h7-9H,1-3H3;1H3,(H,3,4)/b6-4+; |
Clé InChI |
ZYPDLTYCTRZVNP-CVDVRWGVSA-N |
SMILES isomérique |
C/C(=N\O)/C(C)(C)NO.CC(=O)O |
SMILES canonique |
CC(=NO)C(C)(C)NO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}acetamide](/img/structure/B12066196.png)

![2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine](/img/structure/B12066205.png)

![3-Cbz-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B12066220.png)

![2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclopenten-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium inner salt sodium salt](/img/structure/B12066224.png)






![1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[cyanur(polyethylene glycol)-2000] (ammonium salt)](/img/structure/B12066279.png)
